N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Description

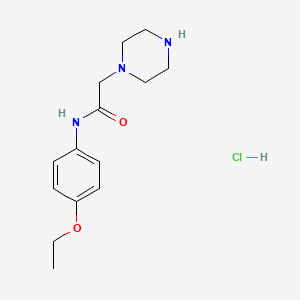

N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a synthetic compound featuring a piperazine ring linked to an acetamide backbone, with a 4-ethoxyphenyl substituent on the nitrogen atom of the acetamide group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2.ClH/c1-2-19-13-5-3-12(4-6-13)16-14(18)11-17-9-7-15-8-10-17;/h3-6,15H,2,7-11H2,1H3,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMMNVYUACTHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 4-ethoxyaniline with chloroacetyl chloride to form N-(4-ethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reactions, and the process parameters are optimized to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a ligand in receptor binding studies. The ethoxyphenyl group enhances its interaction with specific receptors, which may modulate biological responses. Initial studies suggest that it may influence neurotransmitter systems, which is critical for developing treatments for neurological disorders.

Anticonvulsant Activity

Research has shown that derivatives of piperazine-based compounds exhibit anticonvulsant activity. For instance, studies on related compounds have demonstrated their efficacy in animal models of epilepsy, particularly through mechanisms involving sodium channel modulation . N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride may share similar properties, suggesting its potential as an anticonvulsant agent.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound typically involves several key reactions, including alkylation processes that allow for the formation of the desired piperazine and acetamide structures. Understanding these synthesis pathways is essential for producing the compound in a laboratory setting.

Chemical Characteristics

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 299.80 g/mol. The unique combination of functional groups contributes to its solubility and reactivity profiles, which are critical for its biological activity.

Conclusion and Future Directions

This compound shows promise in medicinal chemistry due to its unique structure and potential pharmacological activities. Continued research into its receptor interactions, synthesis methods, and comparative efficacy against similar compounds will be essential for fully elucidating its therapeutic applications. Future studies should focus on detailed pharmacokinetic profiles and clinical trials to assess its effectiveness in treating neurological disorders and addiction.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 4-ethoxyphenyl group distinguishes this compound from analogs with electron-withdrawing or smaller substituents. For example:

- N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (Compound 12, ) : The 3-chloro substituent (electron-withdrawing) confers a melting point of 282–283°C and anticonvulsant activity in mouse models .

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, ) : The 4-methoxyphenyl group on piperazine and thiazol-2-yl acetamide substituent result in a higher melting point (289–290°C) and matrix metalloproteinase (MMP) inhibitory activity .

Piperazine Modifications

Piperazine rings are often functionalized to modulate receptor affinity:

- 2-(4-(2-Chlorophenyl)piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide monohydrochloride (Compound 15, ): A 2-chlorophenyl group on piperazine enhances anticonvulsant potency, with a relative efficacy of 0.72 compared to phenytoin .

- 2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14, ) : The 4-chlorophenyl group contributes to MMP inhibition (IC₅₀ ~ 10 µM) and a melting point of 282–283°C .

Key Insight : The unmodified piperazine in the target compound may offer flexibility for further derivatization, whereas bulky substituents (e.g., benzyl, chlorophenyl) in analogs improve target specificity but reduce solubility .

Pharmacological Activity

Structural analogs exhibit diverse biological activities:

- Anticonvulsant : Piperazine-acetamide derivatives in showed ED₅₀ values as low as 0.055 mmol/kg in mouse models, comparable to phenytoin .

- Antimicrobial : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47, ) demonstrated gram-positive antibacterial activity (MIC = 8 µg/mL) .

Key Insight : The target compound’s 4-ethoxy group may balance lipophilicity and metabolic stability, making it a candidate for multiple therapeutic areas. However, specific activity data are needed for direct comparisons.

Data Tables

Table 1: Physical and Structural Comparison

*Calculated based on molecular formula.

Table 2: Pharmacological Parameters of Selected Analogs

Biological Activity

N-(4-ethoxyphenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, an ethoxyphenyl group, and an acetamide moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

The mechanism of action of this compound primarily involves its binding to various receptors. The ethoxyphenyl group enhances hydrophobic interactions, while the piperazine ring facilitates interactions with polar or charged residues in target proteins. This dual interaction profile may modulate receptor activity, leading to therapeutic effects in various conditions.

1. Receptor Binding Studies

Research indicates that this compound acts as a ligand for several receptors:

- Dopamine Receptors : The compound shows notable affinity for D2 and D3 dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The pKi values reported are approximately 8.04 for D3 and 7.83 for D2 receptors.

2. Anticancer Activity

The compound has exhibited significant antiproliferative effects against various cancer cell lines:

| Cell Line | GI50 (µM) |

|---|---|

| MiaPaCa-2 (Pancreatic Cancer) | 50 |

| HepG2 (Liver Cancer) | 30 |

| MCF-7 (Breast Cancer) | 25 |

These values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to inhibit the S100A2-p53 protein-protein interaction suggests its potential role in cancer therapy by enhancing tumor suppressor activity .

3. Inflammatory Response Modulation

In studies involving A549 lung epithelial cells, the compound demonstrated a capacity to inhibit ICAM-1 expression and reduce THP-1 cell adherence to LPS-stimulated A549 cells, indicating its potential in managing inflammatory diseases .

Case Study 1: Neuropharmacological Applications

In a study exploring the effects of this compound on neurodegenerative conditions, researchers found that the compound significantly reduced symptoms associated with dopamine dysregulation in animal models of Parkinson's disease. Behavioral assessments indicated improved motor function and reduced rigidity, supporting its potential as a therapeutic agent in neuropharmacology.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound revealed that it induced cell cycle arrest in HepG2 cells at the S phase, leading to apoptosis via mitochondrial pathways. Flow cytometry analyses confirmed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.